
2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine is a heterocyclic compound . It is a derivative of pyrazine, a nitrogen-containing heterocycle . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine could involve the use of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine involves a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine has a molecular weight of 191.23 .Aplicaciones Científicas De Investigación
Pyrazine Formation in Non-enzymic Browning Reactions
Pyrazines, including derivatives like 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, are formed during the non-enzymic browning reactions in food chemistry. They are significant in contributing to the odor properties of the reaction products. This process, studied through gas chromatography-mass spectrometry, elucidates the chemical behavior of pyrazines in food chemistry applications (Milić & Piletić, 1984).
Synthesis and Tuberculostatic Activity
Pyrazine derivatives, including 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, have been synthesized and evaluated for their tuberculostatic activity. Such studies involve the synthesis of various pyrazinoyl derivatives and their interactions with secondary amines. These derivatives exhibit low tuberculostatic activity in vitro, indicating their potential use in the medical field (Gobis et al., 2006).
Role in Pyrrolotriazepine Derivatives
The pyrrole derivatives having carbonyl groups at the C-2 position, similar to 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, have been studied for their conversion to N-propargyl pyrroles. These findings contribute to the understanding of cyclization processes in organic chemistry, especially in the synthesis of complex organic compounds (Menges et al., 2013).
Oxyfunctionalization of Pyridine Derivatives
The oxyfunctionalization of pyridine derivatives, including pyrazines, using whole cells of Burkholderia sp. MAK1, represents a significant advancement in the field of biotechnology. This method offers an efficient and environmentally friendly approach for the synthesis of hydroxylated pyridines, which are vital intermediates in various industrial applications (Stankevičiūtė et al., 2016).
Use in Supramolecular Synthons
Studies on pyrazinic acid and isomeric methylpyrazine carboxylic acids, which are related to 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, have provided insights into the formation of supramolecular synthons. This research is fundamental in crystal engineering strategies, linking molecular features with supramolecular assembly (Vishweshwar et al., 2002).
Pyrazine Formation in Sugar-Ammonia Model Systems
Investigating pyrazine formation in sugar-ammonia model systems has revealed pathways for various pyrazines, including 2-Methylpyrazine. Understanding these pathways is crucial for the food industry, especially in flavor development (Shibamoto & Bernhard, 1977).
Antioxidative Activity in Coffee Volatiles
The antioxidative activity of heterocyclic compounds, including pyrazines found in Maillard reaction products such as coffee volatiles, has been studied. This research helps in understanding the health benefits and preservation qualities of food products containing these compounds (Yanagimoto et al., 2002).
Direcciones Futuras
The future directions in the study of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPMJZNWSVQTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


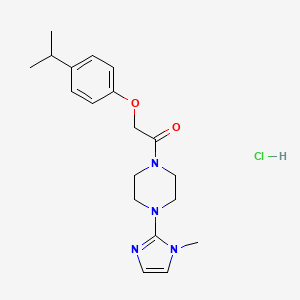

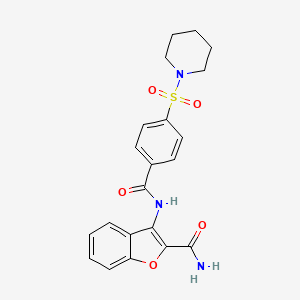
![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)
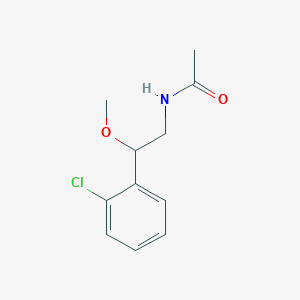

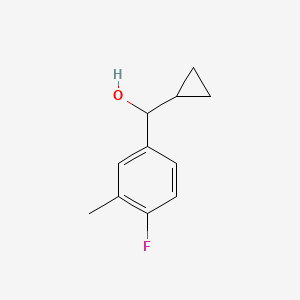

![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)
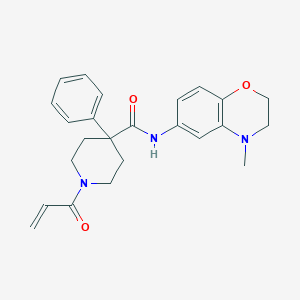
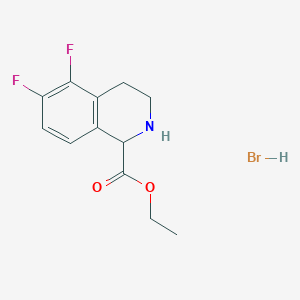
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)